molecular formula C10H12O7S B030615 3-[3-Methoxy-4-(sulfooxy)phenyl]propanoic acid CAS No. 86321-33-7

3-[3-Methoxy-4-(sulfooxy)phenyl]propanoic acid

Cat. No.: B030615
CAS No.: 86321-33-7
M. Wt: 276.26 g/mol
InChI Key: UMCDODPBPQMWQP-UHFFFAOYSA-N
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Description

3-[3-Methoxy-4-(sulfooxy)phenyl]propanoic acid is a chemical compound with the molecular formula C10H12O7S. It is a derivative of ferulic acid, where the phenolic hydrogen has been replaced by a sulfo group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-Methoxy-4-(sulfooxy)phenyl]propanoic acid typically involves the sulfonation of 3-methoxy-4-hydroxycinnamic acid (ferulic acid). The process can be summarized as follows:

    Starting Material: Ferulic acid is used as the starting material.

    Sulfonation: The phenolic hydroxyl group of ferulic acid is sulfonated using sulfur trioxide or chlorosulfonic acid in the presence of a suitable solvent like dichloromethane.

    Purification: The resulting product is purified through recrystallization or chromatography to obtain this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Sulfonation: Using large reactors to sulfonate ferulic acid.

    Continuous Purification: Employing continuous purification techniques such as column chromatography or crystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[3-Methoxy-4-(sulfooxy)phenyl]propanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfo group can be reduced to a hydroxyl group under specific conditions.

    Substitution: The sulfo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-[3-Methoxy-4-(carboxy)phenyl]propanoic acid.

    Reduction: Formation of 3-[3-Methoxy-4-hydroxyphenyl]propanoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[3-Methoxy-4-(sulfooxy)phenyl]propanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[3-Methoxy-4-(sulfooxy)phenyl]propanoic acid involves its interaction with various molecular targets and pathways:

    Molecular Targets: It interacts with enzymes and receptors involved in inflammatory and oxidative stress pathways.

    Pathways Involved: It modulates the activity of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to reduced inflammation and oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    Ferulic Acid: The parent compound, which lacks the sulfo group.

    Cinnamic Acid Derivatives: Compounds with similar structures but different functional groups.

Uniqueness

3-[3-Methoxy-4-(sulfooxy)phenyl]propanoic acid is unique due to the presence of the sulfo group, which imparts distinct chemical and biological properties. This modification enhances its solubility and reactivity, making it more versatile for various applications compared to its parent compound, ferulic acid .

Properties

IUPAC Name

3-(3-methoxy-4-sulfooxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O7S/c1-16-9-6-7(3-5-10(11)12)2-4-8(9)17-18(13,14)15/h2,4,6H,3,5H2,1H3,(H,11,12)(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMCDODPBPQMWQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CCC(=O)O)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301006709
Record name 3-[3-Methoxy-4-(sulfooxy)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301006709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86321-33-7
Record name 3-(3-Methoxy-4-sulfooxy-phenyl)propanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086321337
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[3-Methoxy-4-(sulfooxy)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301006709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dihydroferulic acid 4-O-sulfate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041724
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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